molecular formula C15H11BrN2O2 B1612142 Methyl 2-(4-bromophenyl)imidazo[1,2-a]pyridine-8-carboxylate CAS No. 133427-41-5

Methyl 2-(4-bromophenyl)imidazo[1,2-a]pyridine-8-carboxylate

Cat. No.: B1612142
CAS No.: 133427-41-5
M. Wt: 331.16 g/mol
InChI Key: LTPZYWPWIVOXAU-UHFFFAOYSA-N
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Description

Methyl 2-(4-bromophenyl)imidazo[1,2-a]pyridine-8-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by the presence of a bromophenyl group at the second position and a carboxylate ester group at the eighth position of the imidazo[1,2-a]pyridine core. It is of significant interest in organic synthesis and pharmaceutical chemistry due to its potential biological activities and applications in drug development.

Biochemical Analysis

Biochemical Properties

Methyl 2-(4-bromophenyl)imidazo[1,2-a]pyridine-8-carboxylate plays a significant role in biochemical reactions by interacting with specific proteins and enzymes. Notably, it is known to interact with the cytochrome P450 enzyme system, modulating their activity . This interaction can influence the metabolism of various substrates, including drugs and endogenous compounds. Additionally, this compound exhibits anti-inflammatory and antioxidant properties .

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with the cytochrome P450 enzyme system can alter the metabolic pathways within cells, leading to changes in the levels of metabolites and the overall metabolic flux . Additionally, its anti-inflammatory and antioxidant properties can impact cellular responses to oxidative stress and inflammation .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules. The compound binds to the cytochrome P450 enzymes, modulating their activity and influencing the metabolism of various substrates . This interaction can lead to enzyme inhibition or activation, depending on the specific enzyme and substrate involved. Additionally, the compound’s anti-inflammatory and antioxidant properties may be mediated through its effects on gene expression and signaling pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. Studies have shown that the compound can maintain its activity over extended periods, but its effects may diminish as it degrades . Long-term exposure to the compound in in vitro or in vivo studies has shown sustained anti-inflammatory and antioxidant effects, although the extent of these effects may vary depending on the experimental conditions .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that the compound exhibits dose-dependent effects, with higher doses leading to more pronounced biochemical and cellular changes . At high doses, the compound may also exhibit toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interaction with the cytochrome P450 enzyme system . This interaction can influence the metabolism of drugs and endogenous compounds, leading to changes in metabolic flux and metabolite levels. The compound’s effects on metabolic pathways can have significant implications for its therapeutic potential and safety profile .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with specific transporters and binding proteins . These interactions can affect the compound’s localization and accumulation within different cellular compartments and tissues. Understanding the transport and distribution of the compound is crucial for optimizing its therapeutic efficacy and minimizing potential side effects .

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can affect the compound’s interactions with biomolecules and its overall biochemical and cellular effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-bromophenyl)imidazo[1,2-a]pyridine-8-carboxylate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-bromophenyl)imidazo[1,2-a]pyridine-8-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Properties

IUPAC Name

methyl 2-(4-bromophenyl)imidazo[1,2-a]pyridine-8-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrN2O2/c1-20-15(19)12-3-2-8-18-9-13(17-14(12)18)10-4-6-11(16)7-5-10/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTPZYWPWIVOXAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CN2C1=NC(=C2)C3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90594741
Record name Methyl 2-(4-bromophenyl)imidazo[1,2-a]pyridine-8-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90594741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133427-41-5
Record name Methyl 2-(4-bromophenyl)imidazo[1,2-a]pyridine-8-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=133427-41-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-(4-bromophenyl)imidazo[1,2-a]pyridine-8-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90594741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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